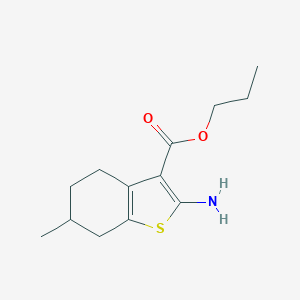
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C13H19NO2S . It is a product for proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 253.36 . The InChI string representation of its structure isInChI=1S/C12H17NO2S/c1-2-7-15-12(14)10-8-5-3-4-6-9(8)16-11(10)13/h2-7,13H2,1H3 . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 239.34 g/mol, XLogP3-AA of 3.8, one hydrogen bond donor count, four hydrogen bond acceptor count, four rotatable bond count, an exact mass of 239.09799996 g/mol, a monoisotopic mass of 239.09799996 g/mol, a topological polar surface area of 80.6 Ų, a heavy atom count of 16, and a complexity of 259 .Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structure, revealing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. Its structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Synthesis and Biological Activity
It has been used in the synthesis of various biologically active compounds. For instance, its derivatives have shown potential as antimicrobial and anti-inflammatory agents. The chemical transformations involved in producing these derivatives are also of significant interest (Narayana et al., 2006).
Chemical Synthesis and Characterization
The compound has been synthesized and characterized using various techniques like IR, NMR, and LCMS. These studies contribute to the understanding of its chemical properties and potential applications in different fields (Jayaraman et al., 2010).
Pharmaceutical Research
It is explored in pharmaceutical research for developing new medications. The compound's derivatives have been investigated for their cytostatic effects, contributing to cancer research and drug development (Chiriapkin et al., 2021).
Antioxidant Activity
Recent studies have evaluated its derivatives for antioxidant activity. These compounds could have potential applications in treating oxidative stress-related diseases (Aghekyan et al., 2020).
Properties
IUPAC Name |
propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNHZQACSOEZEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B447991.png)
![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)
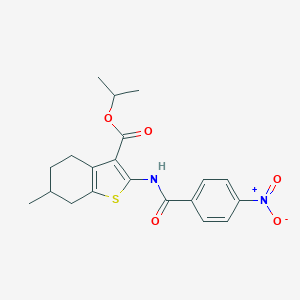
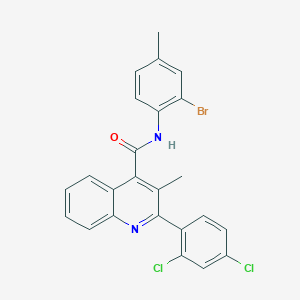
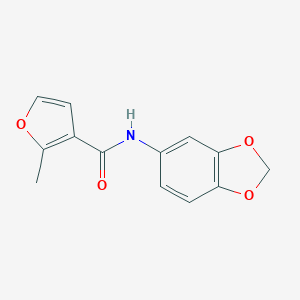
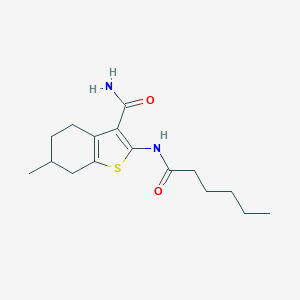
![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448001.png)
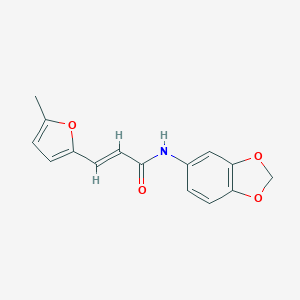
![7-bromo-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B448003.png)
![Methyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448004.png)
![Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B448006.png)
![3-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-phenyl-1,2,4-triazine](/img/structure/B448008.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B448009.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B448010.png)
